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Compound of Interest

Compound Name: 2-(1-Bromoethyl)pyridine

cat. No.: B1611390

An In-Depth Technical Guide to 2-(1-Bromoethyl)pyridine: Properties, Synthesis, and
Applications

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug
development professionals on 2-(1-Bromoethyl)pyridine. We will delve into its core chemical
properties, synthesis methodologies, reactivity, and critical applications, providing field-proven
insights to empower your research and development endeavors.

Introduction: A Versatile Pyridine Building Block

2-(1-Bromoethyl)pyridine is a halogenated pyridine derivative recognized for its utility as a
versatile intermediate in organic synthesis and medicinal chemistry.[1] Its structure, featuring a
pyridine ring substituted at the 2-position with a 1-bromoethyl group, presents two key points of
reactivity: the electrophilic carbon attached to the bromine and the pyridine ring itself. This
duality makes it a valuable precursor for constructing a wide range of more complex molecular
architectures, particularly in the synthesis of novel heterocyclic compounds and pharmaceutical
agents.[1][2] The unique placement of the bromoethyl group at the 2-position imparts selective
reactivity patterns that are highly advantageous for targeted molecular design.[1]

Core Chemical and Physical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to
its effective application in a laboratory setting. The key properties of 2-(1-Bromoethyl)pyridine
are summarized below.
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Property Value Source
Molecular Formula C7HsBrN [3]
Molecular Weight ~186.05 g/mol [1][3]
IUPAC Name 2-(1-bromoethyl)pyridine [3]

CAS Number 75504-01-7 [3]
Appearance Typicall.y a. colorless to pale 4]

yellow liquid
Monoisotopic Mass 184.98401 Da [315]

Soluble in organic solvents
Solubility (e.g., dichloromethane, [4]

ethanol)

_ _ 149-152°C (for the
Melting Point ) [1]
hydrobromide salt)

Note: The free base is typically a liquid, while its hydrobromide salt is a solid.

Synthesis and Purification Methodologies

The synthesis of 2-(1-Bromoethyl)pyridine can be achieved through several established
routes. The choice of method often depends on the availability of starting materials, desired
scale, and purity requirements.

Common Synthetic Routes

» Radical Bromination of 2-Ethylpyridine: This is a common and direct method involving the
reaction of 2-ethylpyridine with a brominating agent like N-bromosuccinimide (NBS) under
radical initiation (e.g., using AIBN or photochemical activation).[1] The reaction proceeds via
a free radical mechanism, selectively targeting the benzylic position of the ethyl group due to
the stability of the resulting benzylic radical.[1]

o Hydrobromination of 2-(1-Hydroxyethyl)pyridine: This route involves the treatment of the
corresponding alcohol, 2-(1-hydroxyethyl)pyridine, with a strong hydrobromic acid source,
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such as concentrated HBr, typically at elevated temperatures.[1] This reaction proceeds
through a nucleophilic substitution mechanism where the hydroxyl group is protonated to
form a good leaving group (water), which is then displaced by the bromide ion.

The workflow for these synthetic approaches can be visualized as follows:

Route 1: Radical Bromination Route 2: From Alcohol

G-(l-Hydroxyethyl)pyridine)

NBS, Radical Initiator (AIBN) onc. HBr, Reflux

e - 2-(1-Bromoethyl)pyridine
(2 (1 Bromoethyl)pyrldma ((as Hydrobromide Salt)

2-Ethylpyridine

Click to download full resolution via product page

Caption: Key synthetic pathways to 2-(1-Bromoethyl)pyridine.

Detailed Experimental Protocol: Synthesis from 2-(2-
Hydroxyethyl)pyridine

This protocol is adapted from a known procedure for a related isomer, demonstrating the
conversion of a hydroxyethylpyridine to its bromoethyl counterpart using concentrated HBr.[6]

Materials:

e 2-(2-Hydroxyethyl)pyridine (1 equivalent)

o Concentrated Hydrobromic Acid (HBr, 48%) (approx. 10 equivalents)
« |Isopropyl Alcohol (for recrystallization)

Procedure:
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» To a round-bottom flask equipped with a reflux condenser, add 2-(2-hydroxyethyl)pyridine
(20 mL, 88.8 mmol).[6]

o Carefully add concentrated HBr (90 mL) to the flask.[6]

e Heat the reaction mixture to reflux and maintain for 12-16 hours (overnight).[6] The progress
can be monitored by Thin Layer Chromatography (TLC).

 After the reaction is complete, cool the mixture to room temperature.
e Remove the excess HBr under reduced pressure using a rotary evaporator.
e The resulting solid residue is the hydrobromide salt of the product.

» Recrystallize the crude solid from isopropy! alcohol to yield the purified 2-(2-
bromoethyl)pyridine hydrobromide.[6]

Purification Techniques

Due to the nature of the compound, specialized purification is often necessary.

e Column Chromatography: For the free base, column chromatography using silica gel is the
primary method. A carefully selected mobile phase (e.g., a gradient of ethyl acetate in
hexanes) is crucial to separate the product from starting materials and byproducts.[1]

o Recrystallization: The hydrobromide salt is a crystalline solid and can be effectively purified
by recrystallization from a suitable solvent like isopropanol.[1][6] A sharp melting point range
(149-152°C) is a good indicator of high purity.[1]

Chemical Reactivity and Mechanistic Insights

The synthetic utility of 2-(1-Bromoethyl)pyridine stems from its inherent reactivity, which is
dominated by the bromoethyl substituent.

Nucleophilic Substitution

The bromine atom is attached to a benzylic-like carbon, making it an excellent leaving group in
nucleophilic substitution reactions (Sn1 and Sn2). This is the most common transformation for
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this molecule, allowing for the introduction of a wide variety of functional groups.

o Causality: The pyridine ring stabilizes the transition state (in an Sn2 reaction) or the
carbocation intermediate (in an Sn1 reaction) through resonance and inductive effects. This
high reactivity allows for reactions with a broad range of nucleophiles, including amines,
thiols, alkoxides, and carbanions.[1][4][7]

Reaction Pathways

Amine Derivative
(R2N-CH(CHs)-Py)
y

. _ - + RS- Thiol Derivative
Nucleophile (Nu~) G—(l-Bromoethyl)pyrldlna—}( (RS-CH(CHs)-Py) j
+ RO~

\*
Alkoxide Derivative
(RO-CH(CHBs)-Py)

Click to download full resolution via product page

Caption: Nucleophilic substitution reactions of 2-(1-Bromoethyl)pyridine.

Cross-Coupling Reactions

While the bromoethyl group is the primary site of reactivity, the pyridine ring itself can
participate in transition-metal-catalyzed cross-coupling reactions. However, for these reactions,
a bromo-substituted pyridine ring (e.g., 2-bromo-6-(1-bromoethyl)pyridine) would typically be
used, where the aryl bromide is less reactive than the benzylic bromide, allowing for selective
reactions.[4] Such reactions are cornerstones of modern synthesis for creating C-C and C-
heteroatom bonds.[2]

Spectroscopic Characterization

Proper characterization is essential for verifying the structure and purity of 2-(1-
Bromoethyl)pyridine. Below are the expected spectroscopic signatures.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.smolecule.com/products/s1922412
https://www.evitachem.com/product/evt-8899200
https://www.benchchem.com/product/b13342351
https://www.benchchem.com/product/b1611390?utm_src=pdf-body-img
https://www.benchchem.com/product/b1611390?utm_src=pdf-body
https://www.evitachem.com/product/evt-8899200
https://www.nbinno.com/article/photoresist-chemicals/role-bromo-pyridine-derivatives-modern-chemical-synthesis-ad
https://www.benchchem.com/product/b1611390?utm_src=pdf-body
https://www.benchchem.com/product/b1611390?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1611390?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH:

Foundational & Exploratory
Check Availability & Pricing

Technique

Expected Observations

1H NMR

Aromatic Protons: 4 signals in the aromatic
region (~7.0-8.7 ppm), with characteristic
splitting patterns for a 2-substituted pyridine.
The proton adjacent to the nitrogen (at C6) will
be the most downfield.[6][8] Methine Proton (-
CHBI): A quartet around 5.0-5.5 ppm, split by
the adjacent methyl protons. Methyl Protons (-
CHs): A doublet around 1.8-2.2 ppm, split by the

adjacent methine proton.

13C NMR

Aromatic Carbons: 5 distinct signals in the
aromatic region (~120-160 ppm). Methine
Carbon (-CHBr): A signal around 45-55 ppm.
Methyl Carbon (-CHs): A signal in the aliphatic
region, typically around 20-25 ppm.

Mass Spec (MS)

Molecular lon (M*): A characteristic pair of
peaks for the molecular ion [M]* and [M+2]*
with a relative intensity of approximately 1:1,
which is the signature isotopic pattern for a

molecule containing one bromine atom.[9]

Infrared (IR)

C=C, C=N stretching: Peaks in the 1400-1600
cm~1 region, characteristic of the pyridine ring.
C-H stretching (aromatic): Peaks just above
3000 cm~1, C-H stretching (aliphatic): Peaks just
below 3000 cm~1. C-Br stretching: A signal in
the fingerprint region, typically 500-650 cm™1.

Applications in Research and Drug Development

The unique reactivity of 2-(1-Bromoethyl)pyridine makes it a valuable tool for scientists in

multiple disciplines.

 Intermediate for Pharmaceuticals and Agrochemicals: It serves as a key starting material or

intermediate in multi-step syntheses of complex biologically active molecules.[1][4] The
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pyridine scaffold is a common motif in many successful drugs.[2]

o Synthesis of Novel Heterocycles: The bromoethyl group is used to introduce the 2-
pyridylethyl moiety into various molecular frameworks, enabling the construction of novel
heterocyclic systems like triazolopyridines and pyridine-conjugated morpholines.[1]

o Ligand Development in Catalysis: The pyridine nitrogen can coordinate with transition
metals, making this compound and its derivatives useful as ligands in the design of new
catalysts for organic reactions.[1]

e Bioconjugation and Medicinal Chemistry: The reactive bromine allows 2-(1-
Bromoethyl)pyridine to function as a linker, attaching the pyridine ring to biomolecules such
as peptides or proteins.[1] This is useful for developing probes to study biological processes
or for creating targeted drug delivery systems. While specific data is limited, pyridine
derivatives are widely studied for potential antimicrobial properties.[1]

Safety, Handling, and Storage

As with any reactive chemical, proper handling and storage are paramount to ensure laboratory
safety.

e Hazards: 2-(1-Bromoethyl)pyridine is considered a skin and eye irritant.[1] Related bromo-
pyridine compounds are classified as harmful if swallowed and may cause respiratory
irritation.[10]

o Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume
hood. Wear appropriate PPE, including chemical-resistant gloves (inspect before use), safety
glasses with side-shields, and a lab coat.[11]

« Handling: Avoid contact with skin and eyes. For solid forms (like the hydrobromide salt),
avoid dust formation. Do not eat, drink, or smoke when using this product.[10]

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[11] Keep it
away from incompatible substances such as strong oxidizing agents.[12]

o Disposal: Dispose of contents and container to an approved waste disposal plant in
accordance with local, state, and federal regulations.[11]
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Conclusion

2-(1-Bromoethyl)pyridine is a synthetically valuable and highly reactive intermediate. Its utility
Is primarily driven by the electrophilic nature of the benzylic carbon, which allows for a vast
array of nucleophilic substitution reactions. This, combined with the presence of the pyridine
ring, makes it an essential building block for constructing complex heterocyclic molecules with
significant potential in medicinal chemistry, materials science, and catalysis. A firm grasp of its
synthesis, reactivity, and handling requirements allows researchers to fully exploit its potential
in creating novel and functional molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [2-(1-Bromoethyl)pyridine chemical properties].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1611390#2-1-bromoethyl-pyridine-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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